cyanidin 3-O-beta-D-galactoside betaine
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Overview
Description
Cyanidin 3-O-beta-D-galactoside betaine is an oxonium betaine that is the conjugate base of cyanidin 3-O-beta-D-galactoside, arising from regioselective deprotonation of the 5-hydroxy group. Major structure at pH 7.3 It derives from a cyanidin cation. It is a conjugate base of a cyanidin 3-O-beta-D-galactoside. It is a conjugate acid of a cyanidin 3-O-beta-D-galactoside(1-).
Scientific Research Applications
Enzymatic Activity and Diabetes Management
Cyanidin-3-galactoside, a natural anthocyanin, has demonstrated significant α-glucosidase inhibitory activity. This compound exhibits an IC50 value of 0.50 ± 0.05 mM against intestinal sucrase and shows synergistic inhibition when combined with acarbose, a diabetes medication. This suggests its potential for diabetes treatment through α-glucosidase inhibition (Adisakwattana, Charoenlertkul, & Yibchok-anun, 2009).
Application in Food and Cosmetic Industries
Research on cyanidin-3-O-galactoside (cy-gal) from alpine bearberry indicates its potential in the cosmetic and food industries. When enzymatically acylated with saturated fatty acids, cy-gal displayed improved lipophilicity, thermostability, and retained its antioxidant properties, making it a valuable compound for natural product applications (Yang, Kortesniemi, Yang, & Zheng, 2018).
Antioxidant and Health Benefits
Cyanidin 3-O-galactoside (Cy3Gal) is widely recognized for its antioxidant and health-promoting effects. Studies highlight its anti-inflammatory, anticancer, antidiabetic, anti-toxicity, cardiovascular, and nervous protective capacities. Cy3Gal has potential as a food additive or health supplement, given its various physiological functions and health benefits (Liang, Liang, Guo, & Yang, 2021).
Properties
Molecular Formula |
C21H20O11 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,24-29H,7H2/t16-,17+,18+,19-,21-/m1/s1 |
InChI Key |
KKJMOABHCCNIEF-WVXKDWSHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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